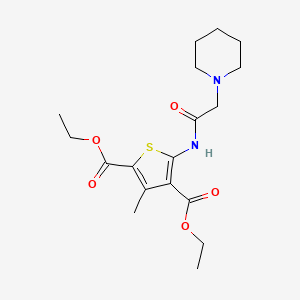

Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate

Descripción

Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative characterized by a piperidin-1-yl acetamido substituent at the 5-position of the thiophene ring. The piperidine moiety introduces a basic nitrogen atom, enhancing lipophilicity and influencing binding interactions with biological targets such as proteins or enzymes .

Propiedades

IUPAC Name |

diethyl 3-methyl-5-[(2-piperidin-1-ylacetyl)amino]thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5S/c1-4-24-17(22)14-12(3)15(18(23)25-5-2)26-16(14)19-13(21)11-20-9-7-6-8-10-20/h4-11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAZYEXIWOQBRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an acetamido group.

Esterification: The final step involves esterification, where the carboxylic acid groups are converted to diethyl esters using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the ester groups, forming the corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: N-substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mecanismo De Acción

The mechanism of action of Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The piperidine ring and the thiophene core are crucial for its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

- The trifluoroacetamido analog (MW 392.35) demonstrated near-antibiotic-level binding affinity in molecular docking studies, suggesting its utility in antibacterial drug development .

- The piperidin-1-yl acetamido group in the target compound introduces a basic nitrogen, which may improve solubility in acidic environments (e.g., lysosomal targeting) compared to neutral or electron-deficient substituents like nitrobenzamido .

Impact of Molecular Weight and Lipophilicity: All analogs comply with Lipinski’s Rule of Five (MW < 500, hydrogen bond donors/acceptors ≤ 5/10), ensuring drug-likeness .

Synthetic Versatility :

- The acetamido and nitrobenzamido derivatives (e.g., ) serve as intermediates for further functionalization, such as coupling with heterocycles or fluorinated groups.

Actividad Biológica

Diethyl 3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is diethyl 3-methyl-5-[(2-piperidin-1-ylacetyl)amino]thiophene-2,4-dicarboxylate. It features a thiophene ring substituted with piperidine and acetamido groups, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H26N2O5S |

| Molecular Weight | 374.47 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

This compound exhibits its biological effects through interactions with various molecular targets. The piperidine ring enhances binding affinity to specific enzymes or receptors, potentially modulating their activity. The compound may act as an inhibitor or activator depending on the biological context.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties . In vitro studies demonstrated significant inhibition of bacterial growth against various strains, suggesting its potential as an antimicrobial agent. For example, it showed effective activity against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory activity . Studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that treatment with this compound significantly reduced pro-inflammatory cytokine production, indicating its potential utility in inflammatory disorders.

Antitumor Potential

Recent investigations have explored the antitumor potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit cell proliferation was attributed to the modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies

-

Antimicrobial Activity Study

- Objective: To evaluate the antimicrobial efficacy against common pathogens.

- Method: Disc diffusion method was employed.

- Results: The compound exhibited zones of inhibition ranging from 12 mm to 20 mm against tested bacterial strains.

-

Anti-inflammatory Study

- Objective: To assess the impact on cytokine production in LPS-stimulated macrophages.

- Method: ELISA assays measured levels of TNF-alpha and IL-6.

- Results: A significant reduction (up to 70%) in cytokine levels was observed at higher concentrations of the compound.

-

Antitumor Activity Evaluation

- Objective: To determine cytotoxic effects on cancer cell lines.

- Method: MTT assay was used to assess cell viability.

- Results: IC50 values indicated potent cytotoxicity at micromolar concentrations, with notable selectivity towards cancer cells over normal cells.

Comparison with Related Compounds

This compound can be compared with similar compounds such as:

| Compound Name | Biological Activity |

|---|---|

| Diethyl 3-methyl-5-(2-(morpholin-4-yl)acetamido)thiophene-2,4-dicarboxylate | Moderate antimicrobial activity |

| Diethyl 3-methyl-5-(2-(pyrrolidin-1-yl)acetamido)thiophene-2,4-dicarboxylate | Enhanced antitumor effects |

The presence of the piperidine ring in this compound appears to confer unique properties that enhance its biological activities compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.